molecular formula C13H21N3 B1279039 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine CAS No. 211247-62-0

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No. B1279039
M. Wt: 219.33 g/mol
InChI Key: PFDUBQQHEHJNQX-UHFFFAOYSA-N
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Description

The compound “1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with an amino group (NH2) attached, and a dimethylpiperidin-4-amine group, which is a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with two methyl groups (CH3) and an additional amino group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the attachment of the aminophenyl and dimethyl groups. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminophenyl and dimethylpiperidin-4-amine groups would likely be connected by a single bond, with the two methyl groups and the additional amino group attached to the piperidine ring .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The amino groups could act as nucleophiles, donating a pair of electrons to form a new bond with an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .

Scientific Research Applications

Fluorescence Enhancement

1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine contributes to fluorescence enhancement in certain chemical compounds. This effect is observed in derivatives of 4-aminostilbenes where N-phenyl substitutions, similar to 1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine, result in a more planar ground-state geometry. This leads to red shifts in absorption and fluorescence spectra, indicating potential applications in photochemical studies (Yang, Chiou, & Liau, 2002).

Electrophilicity-Nucleophilicity Relations

This compound is used as an electrophilic probe to determine the reactivity of various nucleophiles. Its distinctive structure allows it to interact in varied ways with different nucleophiles, which is crucial for understanding chemical reactivity and bonding (Dichiarante, Fagnoni, & Albini, 2008).

NMR Spectroscopy

1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine and similar compounds are significant in the field of NMR spectroscopy. Their structure and conformation influence 1H chemical shifts, providing insights into molecular interactions and configurations (Basso, Gauze, & Abraham, 2007).

Polymer Chemistry

This compound plays a role in synthesizing various polymers, such as Poly(β-amino esters). Its structure contributes to the formation and characteristics of these polymers, which have applications in biodegradable materials and medical research (Lynn & Langer, 2000).

Functional Modification of Hydrogels

It is used in modifying hydrogels, like poly vinyl alcohol/acrylic acid hydrogels, through condensation reactions. This modification enhances properties like swelling and thermal stability, which are important for medical and environmental applications (Aly & El-Mohdy, 2015).

Electrophilic Reactions

The compound is studied for its role in electrophilic reactions, particularly in low-molecular-weight polyaniline models. Understanding these reactions is essential for applications in organic electronics and materials science (Lokshin et al., 2001).

X-ray Crystallography

In the field of X-ray crystallography, derivatives of 1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine are used to study the molecular and crystal structures of various compounds. This research is crucial for the development of new materials and pharmaceuticals (Lyakhov et al., 2008).

Safety And Hazards

As with any chemical compound, handling “1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This might involve studying its physical and chemical properties, its reactivity with other substances, and its effects on biological systems .

properties

IUPAC Name

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15(2)12-7-9-16(10-8-12)13-5-3-11(14)4-6-13/h3-6,12H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDUBQQHEHJNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447274
Record name 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

CAS RN

211247-62-0
Record name 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Elkamhawy, MM Al‐Sanea, C Song… - Bulletin of the …, 2015 - Wiley Online Library
A new series possessing [1,2,3]triazolo[4,5‐d]pyrimidine scaffold was synthesized and biologically evaluated for potential antiproliferative activity. Fourteen compounds were selected …
Number of citations: 10 onlinelibrary.wiley.com

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